molecular formula C21H20N6O2 B2599951 N-(2,6-dimethylphenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide CAS No. 1251590-82-5

N-(2,6-dimethylphenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

Cat. No.: B2599951
CAS No.: 1251590-82-5
M. Wt: 388.431
InChI Key: BYPJHWQMJQPLBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[4,3-c]pyrimidine class, characterized by a fused triazole-pyrimidine core. The structure includes a 2,6-dimethylphenyl group attached via an acetamide linkage and a pyridin-2-yl substituent at position 7 of the pyrimidine ring. The 5-methyl and 3-oxo groups further modulate electronic properties and solubility. While direct pharmacological data are unavailable in the provided evidence, its structural analogs (discussed below) highlight its relevance in medicinal and agrochemical research .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-13-7-6-8-14(2)20(13)24-19(28)12-26-21(29)27-15(3)23-17(11-18(27)25-26)16-9-4-5-10-22-16/h4-11H,12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPJHWQMJQPLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes a triazole and pyrimidine moiety, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The IUPAC name of the compound indicates a specific arrangement of functional groups that contribute to its biological activity. The molecular formula and structure can be summarized as follows:

PropertyValue
Molecular Formula C19H22N4O2
Molecular Weight 342.41 g/mol
IUPAC Name This compound

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole and pyrimidine derivatives exhibit significant anticancer properties. For instance, a related study found that triazole derivatives effectively inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound under discussion has shown promise in preliminary assays targeting cancer cell lines, indicating potential as an anticancer agent.

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of similar compounds. The presence of the pyridine ring in the structure is believed to enhance the interaction with microbial targets. In vitro studies have reported that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound may possess similar antimicrobial properties.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Compounds with similar frameworks have been investigated for their ability to inhibit key enzymes involved in various biological pathways. This could lead to therapeutic applications in treating diseases where these enzymes play a critical role .

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to Target Proteins : The compound may interact with specific receptors or enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  • Modulation of Signaling Pathways : By inhibiting or activating certain pathways, the compound could influence cellular responses leading to apoptosis in cancer cells or inhibition of microbial growth.

Case Studies

Several case studies have been conducted on related compounds to evaluate their biological activities:

  • Study on Anticancer Activity : A triazole derivative similar to the compound was tested against A431 (human epidermoid carcinoma) and MCF7 (breast cancer) cell lines. The results showed significant cytotoxicity with IC50 values lower than standard chemotherapeutics .
  • Antimicrobial Testing : A related pyrimidine derivative was evaluated for antimicrobial efficacy against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be promisingly low compared to existing antibiotics .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds within the triazole family exhibit significant anticancer properties. The presence of the pyrimidine and triazole moieties in N-(2,6-dimethylphenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide suggests potential mechanisms for inhibiting tumor growth through modulation of cellular pathways involved in cancer progression.

Case Study:
A study conducted on similar triazole derivatives showed that they could induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression. The specific effects of this compound warrant further exploration through in vitro and in vivo studies to establish its efficacy against various cancer types.

2. Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Research has demonstrated that triazole derivatives can exhibit broad-spectrum antibacterial and antifungal effects.

Case Study:
In vitro testing of related compounds has shown promising results against pathogens such as Staphylococcus aureus and Candida albicans. This compound should be evaluated similarly to determine its potential as an antimicrobial agent.

Pharmacological Insights

The pharmacological profile of this compound is still under investigation. However, preliminary data suggest that it may interact with specific receptors or enzymes involved in disease pathways.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes such as topoisomerases and kinases which are critical for cancer cell proliferation.
  • Targeting Specific Pathways: The compound may influence signaling pathways such as MAPK or PI3K/Akt which are often dysregulated in cancer and infectious diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the [1,2,4]Triazolo[4,3-c]Pyrimidine Class

Compound A: N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide

  • Molecular Formula : C₂₂H₂₁FN₆O₂
  • Key Differences: Substituent at Position 5: 4-Fluorophenylamino group (vs. methyl in the target compound). Aromatic Ring: 2,5-Dimethylphenyl (vs. 2,6-dimethylphenyl).

Compound B : Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)

  • Molecular Formula : C₁₄H₁₇N₃O₄
  • Key Differences: Core Structure: Lacks the triazolopyrimidine ring; features an oxazolidinyl group. Functional Groups: Methoxy and oxazolidinone substituents (vs. pyridin-2-yl and methyl groups).
  • Implications: The oxazolidinone ring enhances rigidity and may confer antifungal or pesticidal activity. The absence of the triazolopyrimidine core limits direct comparison but highlights the acetamide linkage as a common structural motif .

Physicochemical and Electronic Properties

Property Target Compound Compound A Compound B (Oxadixyl)
Molecular Weight ~436.5 g/mol (estimated) 420.45 g/mol 291.31 g/mol
Aromatic Substituents 2,6-Dimethylphenyl, Pyridin-2-yl 2,5-Dimethylphenyl, 4-Fluorophenylamino 2,6-Dimethylphenyl
Key Functional Groups Acetamide, Triazolopyrimidine Acetamide, Triazolopyrimidine Acetamide, Oxazolidinone
Lipophilicity (Predicted) Moderate (pyridine enhances polarity) High (fluorophenyl increases logP) Moderate (oxazolidinone reduces logP)

Q & A

Basic: What are the key synthetic steps for preparing this compound?

The synthesis typically involves multi-step heterocyclic reactions. A common approach includes:

  • Cyanoacetamide condensation : Reacting activated methylene precursors (e.g., cyanoacetamide derivatives) with heterocyclic intermediates under controlled conditions (e.g., ethanol/piperidine, 0–5°C, 2 hours) to form the triazolo-pyrimidine core .
  • Substituent introduction : Sequential functionalization of the pyrimidine ring with pyridyl and dimethylphenyl groups via nucleophilic substitution or coupling reactions.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the final product .

Basic: How is the molecular structure validated?

  • X-ray crystallography : Single-crystal diffraction data refined using SHELXL (e.g., R-factor < 0.05) to resolve bond lengths, angles, and stereochemistry .
  • Spectroscopic corroboration :
    • NMR : 1H^1H and 13C^{13}C spectra to confirm proton environments and carbon frameworks.
    • HRMS : High-resolution mass spectrometry for molecular ion verification .

Advanced: How to address contradictions between spectroscopic and crystallographic data?

  • Polymorphism screening : Test crystallization in different solvents (e.g., DMSO vs. methanol) to identify alternate crystalline forms .
  • Dynamic NMR studies : Probe temperature-dependent conformational changes affecting NMR signals.
  • DFT calculations : Compare experimental crystallographic data with optimized molecular geometries from computational models .

Advanced: What experimental design strategies optimize synthetic yield?

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, stoichiometry, catalyst loading). For example, a 2k^k factorial design can identify critical factors affecting yield .
  • Flow chemistry : Continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., via Omura-Sharma-Swern oxidation protocols) .

Advanced: How to analyze structure-activity relationships (SAR) for this compound?

  • Substituent variation : Synthesize analogs with modified pyridyl or acetamide groups to assess bioactivity changes.
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities toward target proteins.
  • In vitro assays : Enzymatic inhibition studies (e.g., kinase assays) to correlate structural features with activity .

Basic: Which purification methods are effective post-synthesis?

  • Flash chromatography : Use gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate polar by-products.
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystals .

Advanced: What challenges arise in crystallizing this compound?

  • Solvent selection : Low-polarity solvents (e.g., chloroform) may favor crystal nucleation but slow growth.
  • Additives : Trace trifluoroacetic acid can protonate basic sites, improving crystal lattice stability.
  • Temperature gradients : Slow cooling (0.5°C/min) from saturated solutions reduces defects .

Advanced: How to mitigate by-product formation during synthesis?

  • Realtime monitoring : LC-MS to detect intermediates and adjust reaction kinetics.
  • Protecting groups : Temporarily block reactive sites (e.g., pyridyl nitrogen) to prevent undesired coupling.
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) for selective cross-coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.